BenchChemオンラインストアへようこそ!

2-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]PYRAZINE

Analytical Chemistry Quality Control High-Resolution Mass Spectrometry

The compound is a heterocyclic organic molecule comprising a pyrazine ring linked at the 2-position to a 1,2,4-oxadiazole that is further substituted with a 1,3-benzodioxole moiety. With a molecular formula of C13H8N4O3 and a molecular weight of 268.23 g/mol, it represents a compact, nitrogen-rich scaffold (four nitrogen atoms, three oxygen atoms).

Molecular Formula C13H8N4O3
Molecular Weight 268.232
CAS No. 889955-42-4
Cat. No. B2602655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]PYRAZINE
CAS889955-42-4
Molecular FormulaC13H8N4O3
Molecular Weight268.232
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=NC=CN=C4
InChIInChI=1S/C13H8N4O3/c1-2-10-11(19-7-18-10)5-8(1)12-16-13(20-17-12)9-6-14-3-4-15-9/h1-6H,7H2
InChIKeySJBXBIHOHUNLBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[3-(2H-1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyrazine (CAS 889955-42-4): Core Structural Profile for Targeted Procurement


The compound is a heterocyclic organic molecule comprising a pyrazine ring linked at the 2-position to a 1,2,4-oxadiazole that is further substituted with a 1,3-benzodioxole moiety . With a molecular formula of C13H8N4O3 and a molecular weight of 268.23 g/mol, it represents a compact, nitrogen-rich scaffold (four nitrogen atoms, three oxygen atoms) [1]. Its structural identity is confirmed by 1H NMR and GC-MS spectral data recorded in DMSO-d6, with an exact mass of 268.05964 Da [1]. The compound is offered commercially for research use at ≥95% purity (Catalog No. CM826400) .

Why In-Class 1,2,4-Oxadiazole Analogs Cannot Simply Replace 2-[3-(2H-1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyrazine


Within the 1,2,4-oxadiazole family, even structurally conservative substitutions produce substantial shifts in key molecular properties that govern target engagement and assay reproducibility. Replacing the pyrazin-2-yl group with a phenyl ring alters the hydrogen-bond acceptor count and polar surface area, while swapping the benzodioxole for a simple phenyl or tolyl group modifies electron density distribution across the oxadiazole bridge [1]. For 2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyrazine, the specific combination of the electron-deficient pyrazine (pKa of conjugate acid ~0.6) and the electron-rich methylenedioxy-phenyl system creates a unique electronic push-pull motif not reproduced by any commercially available close analog [1][2]. The quantitative evidence below details exactly where this compound diverges from its nearest structural comparators in measurable, procurement-relevant dimensions.

Product-Specific Quantitative Differentiation Evidence for CAS 889955-42-4


Exact Mass Discrimination Against the 3-Phenylethyl Analog by High-Resolution Mass Spectrometry

The target compound is resolvable from its closest commercially cataloged analog, 3-(2-phenylethyl)-5-pyrazin-2-yl-1,2,4-oxadiazole (CAS not assigned; PubChem CID 95899187), by exact mass. The target compound has an exact monoisotopic mass of 268.05964 Da (C13H8N4O3) [1], whereas the phenylethyl analog has an exact mass of 252.10111 Da (C14H12N4O) [2]. This 15.95853 Da mass difference, driven by the replacement of the benzodioxole methylenedioxy group (–O–CH2–O–) with a phenylethyl chain (–CH2–CH2–Ph), permits unambiguous identification by high-resolution mass spectrometry in reaction monitoring and purity assessment workflows.

Analytical Chemistry Quality Control High-Resolution Mass Spectrometry

Hydrogen-Bond Acceptor Count Differentiation Impacts Solubility and Crystallization Screening

The target compound possesses 5 hydrogen-bond acceptor (HBA) sites (four from the oxadiazole/pyrazine nitrogen atoms, two from the benzodioxole oxygens, with some overlap), compared to 4 HBA sites for the 3-phenylethyl analog [1][2]. The additional HBA capacity arising from the benzodioxole oxygens is expected to increase aqueous solubility and alter crystal packing relative to analogs lacking the methylenedioxy group. In silico topological polar surface area (TPSA) for the target compound is calculated at 79.1 Ų versus 64.7 Ų for the 3-phenylethyl analog [2], a 14.4 Ų increase that surpasses the typical 10 Ų threshold known to affect membrane permeability classification.

Pre-formulation Solubility Screening Physicochemical Profiling

Unique 1H NMR Fingerprint in DMSO-d6 Enables Unambiguous Identity Confirmation

The compound's 1H NMR spectrum in DMSO-d6, recorded in the KnowItAll NMR Spectral Library, provides a unique fingerprint that distinguishes it from all other 3,5-disubstituted-1,2,4-oxadiazoles [1]. The benzodioxole methylene protons (O–CH2–O) appear as a characteristic singlet integrating to 2H in the region of δ 6.0–6.1 ppm, a signal entirely absent in analogs lacking the methylenedioxy bridge (e.g., 3-phenyl, 3-tolyl, or 3-phenylethyl derivatives). The pyrazine aromatic protons (3H) appear as a distinct pattern at δ 8.8–9.3 ppm, integrating cleanly against the benzodioxole aromatic protons (3H) at δ 7.0–7.6 ppm. This 2:3:3 integration ratio (methylene:benzodioxole-Ar:pyrazine) is a definitive quality control marker not reproducible by any commercially available close analog [1].

NMR Spectroscopy Structure Elucidation Quality Assurance

Electron-Deficient Pyrazine Substituent Modulates Oxadiazole Reactivity Relative to Phenyl-Substituted Analogs

The pyrazin-2-yl group at the oxadiazole 5-position is significantly more electron-deficient than the phenyl group found in analogs such as 3-(1,3-benzodioxol-5-yl)-5-phenyl-1,2,4-oxadiazole. Quantitative Hammett σ meta values are +0.62 for pyrazin-2-yl versus 0.00 for phenyl [1]. This electron withdrawal increases the electrophilicity of the oxadiazole C-5 carbon, altering its susceptibility to nucleophilic attack and its stability under basic conditions. Concomitantly, the benzodioxole substituent at the oxadiazole 3-position donates electron density (Hammett σ para ≈ –0.16 for the methylenedioxy group), creating a polarized oxadiazole ring not present in symmetrically substituted analogs [1]. This electronic asymmetry can affect both the compound's metabolic stability (e.g., susceptibility to hydrolytic ring-opening) and its binding mode to biological targets that interact with the oxadiazole as a bioisostere.

Medicinal Chemistry Reactivity Prediction Structure-Activity Relationships

High-Confidence Application Scenarios for CAS 889955-42-4 Based on Verified Differentiation Evidence


Chemical Library Procurement: Selecting a Pyrazine-Containing Oxadiazole with Documented Spectral Identity

For screening libraries requiring a 3-(benzodioxol-5-yl)-5-(pyrazin-2-yl)-1,2,4-oxadiazole scaffold, this compound is the only commercially cataloged option (CM826400, ≥95% purity) with publicly available, verified 1H NMR and GC-MS reference spectra [1]. Procurement teams can use the NMR integration ratio (2:3:3 for methylene:benzodioxole-Ar:pyrazine) and the exact mass (268.05964 Da) as orthogonal identity acceptance criteria upon receipt, a level of analytical documentation absent for most in-class research chemicals [1].

Physicochemical Profiling Studies Requiring a Defined Hydrogen-Bond Acceptor Array

When systematic SAR exploration of HBA count and TPSA is needed within a 1,2,4-oxadiazole series, this compound anchors the 5-HBA / 79.1 Ų reference point against the 4-HBA / 64.7 Ų baseline established by the 3-phenylethyl analog [2]. This 14.4 Ų TPSA gap enables statistically resolvable comparisons in parallel artificial membrane permeability assays (PAMPA) or thermodynamic solubility measurements, supporting procurement of matched compound pairs for controlled profiling experiments [2].

Computational Chemistry and Molecular Docking Studies Leveraging an Electronically Polarized Oxadiazole Core

The 0.78-unit intramolecular Hammett σ difference between the pyrazine (electron-withdrawing) and benzodioxole (electron-donating) substituents creates an electronically asymmetric oxadiazole ring that serves as a distinct computational probe [3]. Docking studies comparing this compound against symmetrically substituted oxadiazoles (e.g., diphenyl or di-pyrazinyl) can isolate the contribution of oxadiazole polarization to target binding scores, providing mechanistic insight not accessible with electronically neutral analogs [3].

Analytical Method Development and Reference Standard Qualification

The compound's well-resolved 1H NMR spectrum, including the diagnostic benzodioxole methylene singlet at δ 6.0–6.1 ppm that is absent in all non-methylenedioxy analogs, makes it suitable as a system suitability standard for HPLC-MS or NMR-based purity assays [1]. A laboratory developing an LC-MS method for oxadiazole-containing reaction monitoring can use this compound to calibrate retention time and mass accuracy, with the orthogonal NMR signature providing independent confirmation of standard integrity over time [1].

Quote Request

Request a Quote for 2-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]PYRAZINE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.